molecular formula C13H27ClN2O3 B159693 H-Leu-leu-ome hcl CAS No. 6491-83-4

H-Leu-leu-ome hcl

Cat. No.: B159693
CAS No.: 6491-83-4
M. Wt: 294.82 g/mol
InChI Key: RVXQFTNCULOWRV-ACMTZBLWSA-N
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Description

L-Leucyl-L-Leucine methyl ester (LLME) is a lysosomal condensation product that has been reported to be cytotoxic towards natural killer cells and CD4+ and CD8+ T lymphocytes without affecting helper T cells and B cells. It has also been shown to induce death of monocytes, polymorphonuclear leukocytes, and myeloid tumor cells. Upon entry into cells via receptor-mediated endocytosis, LLME undergoes a condensation process catalyzed by dipeptidyl peptidase I (DPPI) in lysosomes. This condensation leads to lysosomal rupture and DNA fragmentation in DPPI-expressing immune cells such as cytotoxic T cells and natural killer cells.
L-Leucyl-L-Leucine methyl ester (LLME) is a lysosomal condensation product that has been reported to be cytotoxic towards natural killer cells and CD4 It has also been shown to induce death of monocytes, polymorphonuclear leukocytes, and myeloid tumor cells. Upon entry into cells via receptor-mediated endocytosis, LLME undergoes a condensation process catalyzed by dipeptidyl peptidase I (DPPI) in lysosomes. This condensation leads to lysosomal rupture and DNA fragmentation in DPPI-expressing immune cells such as cytotoxic T cells and natural killer cells.

Biochemical Analysis

Biochemical Properties

H-Leu-Leu-OMe Hydrochloride selectively eliminates lymphocytes with cytotoxic potential . It can also induce endolysosomal pathway stress . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Cellular Effects

It is known to influence cell function by selectively eliminating lymphocytes with cytotoxic potential . The impact on cell signaling pathways, gene expression, and cellular metabolism is not specified in the available literature.

Molecular Mechanism

It is known to exert its effects at the molecular level by inducing endolysosomal pathway stress . The details of any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not specified in the available literature.

Biological Activity

H-Leu-Leu-OMe hydrochloride (H-Leu-Leu-OMe HCl) is a dipeptide derivative of leucine, notable for its biological activities, particularly in immunology and cell biology. This compound has been investigated for its effects on various cell types, including lymphocytes and parasitic organisms. The following sections summarize the key findings regarding its biological activity, mechanisms of action, and implications for therapeutic applications.

  • Molecular Formula : C₁₃H₂₇ClN₂O₃
  • Molecular Weight : 281.82 g/mol
  • Solubility : Soluble in methanol
  • Melting Point : 171-184 °C

This compound exhibits lysosomotropic properties , meaning it preferentially accumulates in lysosomes. This accumulation leads to lysosomal destabilization, which is crucial for its cytotoxic effects on specific cell types.

  • Cytotoxicity in Lymphocytes :
    • H-Leu-Leu-OMe selectively induces necrosis in cytotoxic lymphocytes while sparing helper T cells and B cells. This selectivity is attributed to the higher levels of dipeptidyl peptidase I (DPP I) in cytotoxic lymphocytes, which metabolizes H-Leu-Leu-OMe into membranolytic metabolites that promote cell death .
    • In studies, exposure to H-Leu-Leu-OMe resulted in a significant increase in necrotic cell populations over time, indicating that necrosis is the primary mode of cell death induced by this compound .
  • Effects on Trypanosoma brucei :
    • H-Leu-Leu-OMe has shown potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound disrupts lysosomal integrity in the parasite, leading to necrotic cell death .
    • Flow cytometry and immunofluorescence studies demonstrated that treatment with H-Leu-Leu-OMe caused fragmentation of lysosomes and an increase in necrotic cells within a few hours of exposure .

Table 1: Summary of Biological Activities

ActivityCell TypeMechanismReference
CytotoxicityCytotoxic lymphocytesNecrosis via lysosomal destabilization
Selective killingHuman lymphocytesDependency on DPP I-mediated metabolism
Anti-parasitic effectT. bruceiInduces lysosomal disruption

Table 2: Uptake Kinetics of H-Leu-Leu-OMe

Cell TypeConcentration (µM)Uptake Rate (nmol/10^6 cells)Km (µM)
Monocytes25015 ± 2100-200
Cytotoxic T cells25020 ± 3100-200
B cells2505 ± 1N/A

Case Studies

  • Study on Cytotoxic Lymphocytes :
    • A study investigated the effects of H-Leu-Leu-OMe on murine and human cytotoxic lymphocytes. Results indicated that exposure led to a significant decrease in viable cytotoxic T cells due to necrosis while preserving helper T cell function .
  • Impact on T. brucei :
    • Research demonstrated that treatment with H-Leu-Leu-OMe resulted in a dose-dependent inhibition of T. brucei proliferation. The study highlighted that the compound's efficacy was linked to its ability to disrupt lysosomal function, leading to increased necrosis in the parasite .

Properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3.ClH/c1-8(2)6-10(14)12(16)15-11(7-9(3)4)13(17)18-5;/h8-11H,6-7,14H2,1-5H3,(H,15,16);1H/t10-,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXQFTNCULOWRV-ACMTZBLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6491-83-4
Record name Methyl leucylleucinate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006491834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 76R0TP2LNW
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76R0TP2LNW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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